Cas no 1111103-66-2 (5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one)
5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one
- 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one
- 1111103-66-2
- 5-(3,4-DIMETHOXYPHENYL)-2-HYDROXYPYRIMIDINE
- DTXSID90680850
- 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
- MFCD11876770
- 5-(3,4-Dimethoxyphenyl)pyrimidin-2-ol
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- MDL: MFCD11876770
- Inchi: 1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15)
- InChI Key: PYIOOQKMECWMIP-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C1C=NC(NC=1)=O)OC
Computed Properties
- Exact Mass: 232.08479225Da
- Monoisotopic Mass: 232.08479225Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 59.9Ų
5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322890-5 g |
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-66-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322890-5g |
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-66-2 | 95% | 5g |
€1159.00 | 2025-02-14 |
5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one Suppliers
5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one
Introduction to 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one and Its Significance in Modern Chemical Biology
The compound CAS no. 1111103-66-2, identified as 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one, represents a fascinating molecule with profound implications in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrimidine core substituted with a 3,4-dimethoxyphenyl group, has garnered significant attention due to its structural versatility and potential biological activities. The pyrimidine scaffold is a cornerstone in medicinal chemistry, often serving as a key structural motif in numerous therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.
In recent years, the exploration of 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one has been driven by its reported interactions with various biological targets. The presence of the 3,4-dimethoxyphenyl moiety introduces hydrophobicity and electronic properties that can modulate binding affinity and selectivity. This feature has made the compound a valuable scaffold for designing novel inhibitors targeting enzymes and receptors involved in critical cellular pathways. For instance, studies have highlighted its potential in inhibiting kinases and other enzymes implicated in cancer progression.
One of the most compelling aspects of 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one is its role in preclinical research aimed at developing treatments for neurodegenerative diseases. The pyrimidine ring's ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has been exploited in several drug discovery campaigns. Recent publications suggest that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems such as serotonin and dopamine. These findings are particularly promising for conditions like Alzheimer's disease and Parkinson's disease, where dysregulation of these pathways is a hallmark.
The synthetic chemistry of 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one also presents intriguing challenges and opportunities. The synthesis typically involves multi-step reactions, including condensation reactions to form the pyrimidine ring followed by functionalization at the 3,4-dimethoxyphenyl substituent. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. These synthetic advancements are crucial for scaling up production for both research and potential clinical applications.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding modes of 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one to biological targets. These studies not only predict potential drug-like properties but also guide medicinal chemists in optimizing lead compounds. For example, computational models have revealed that subtle modifications at the pyrimidin-2-one core can significantly enhance binding affinity to protein targets without compromising selectivity.
The pharmacokinetic profile of 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one is another critical area of investigation. Understanding how this compound is metabolized and excreted in vivo is essential for assessing its therapeutic potential and safety profile. Preliminary studies suggest that the 3,4-dimethoxyphenyl group influences metabolic pathways through interactions with cytochrome P450 enzymes. This knowledge is vital for predicting drug-drug interactions and optimizing dosing regimens.
In conclusion, 5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one (CAS no. 1111103-66-2) stands as a testament to the innovative spirit of modern chemical biology. Its unique structural features offer a rich foundation for developing novel therapeutics across multiple disease areas. As research continues to uncover new biological functions and synthetic strategies for this compound, its significance in pharmaceutical development is poised to grow even further.
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